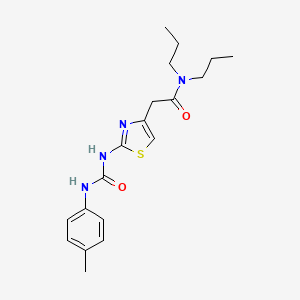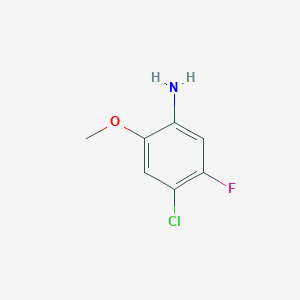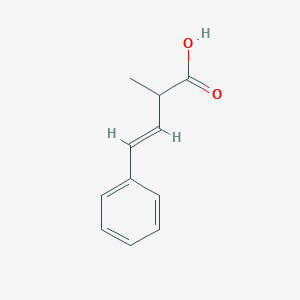
4-Phenyl-2-methyl-3-butenoic acid
Descripción general
Descripción
4-Phenyl-2-methyl-3-butenoic acid is an organic compound with a unique structure that includes a phenyl group attached to a butenoic acid backbone. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Mecanismo De Acción
Target of Action
The primary target of 4-Phenyl-2-methyl-3-butenoic acid is the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) . This enzyme plays a crucial role in the bioactivation of peptide hormones . Additionally, this compound has been identified as an inhibitor of histone deacetylase (HDAC) enzymes .
Mode of Action
This compound: interacts with its targets by inhibiting their activity. It inhibits PAM, which has anti-inflammatory properties and has been shown to inhibit the growth of certain cancer cells . Furthermore, it increases the acetylation levels of selected histone subtypes in a dose and time-dependent manner, an effect attributable to the inhibition of HDAC enzymes .
Biochemical Pathways
The inhibition of PAM and HDAC enzymes by This compound affects several biochemical pathways. The inhibition of PAM can impact the bioactivation of peptide hormones . On the other hand, the inhibition of HDAC enzymes can lead to increased acetylation levels of histones, affecting gene expression . This can result in the modulation of signaling pathways involved in growth and survival, especially downregulation of JNK and upregulation of p38 MAPK .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of PAM and HDAC enzymes, leading to changes in peptide hormone bioactivation and histone acetylation respectively . These changes can affect cell growth and survival, potentially inhibiting the growth of certain cancer cells .
Análisis Bioquímico
Biochemical Properties
4-Phenyl-2-methyl-3-butenoic acid interacts with PAM, inhibiting its function . This interaction is significant as PAM plays a crucial role in the amidation of peptide hormones . The compound has also been shown to inhibit histone deacetylase (HDAC) enzymes, leading to increased acetylation levels of selected histone subtypes .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the growth of ras-mutated epithelial and human lung carcinoma cells . It also increases gap junction intercellular communication and modulates activation of p38 mitogen-activated protein kinase (p38 MAPK) and c-jun N-terminal kinase (JNK) in tumorigenic cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PAM and HDAC enzymes . This leads to changes in the acetylation levels of histones, which can impact gene expression . The compound also modulates signaling pathways involved in cell growth and survival, particularly downregulating JNK and upregulating p38 MAPK .
Dosage Effects in Animal Models
It has been reported to have anti-inflammatory effects in animal models of acute and chronic inflammation .
Metabolic Pathways
The metabolic pathways of this compound involve three main processes: aromatic hydroxylation, lactonization, and N-dealkylation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Phenyl-2-methyl-3-butenoic acid involves the reaction of cinnamyl chloride with carbon dioxide in the presence of a catalyst. The reaction conditions include maintaining a temperature of around 12 ± 2°C and using tetrahydrofuran (THF) as the solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale electrocarboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalysts and controlled reaction environments to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-methyl-3-butenoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Phenyl-2-methyl-3-butenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research has shown that it possesses anti-inflammatory properties and can inhibit the growth of certain cancer cells
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Crotonic acid (trans-2-butenoic acid): Similar in structure but lacks the phenyl group.
Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid with a different spatial arrangement.
3-Butenoic acid: Similar backbone but without the phenyl and methyl groups.
Uniqueness
4-Phenyl-2-methyl-3-butenoic acid is unique due to its phenyl and methyl substituents, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound for research and industrial applications, distinguishing it from other butenoic acid isomers.
Propiedades
IUPAC Name |
(E)-2-methyl-4-phenylbut-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNSNYYTGUANTL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175890-13-8 | |
| Record name | (3E)-2-methyl-4-phenylbut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



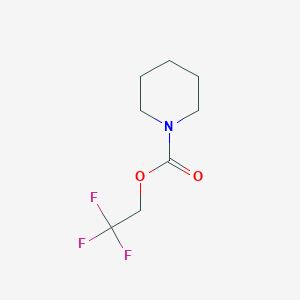
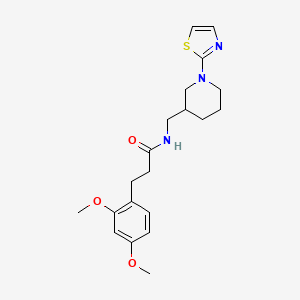
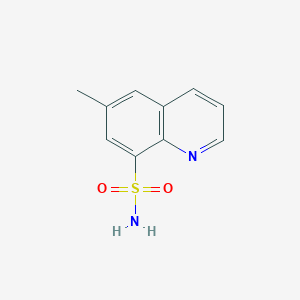
![2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2685591.png)
![Di-tert-butyl [methylenebis(oxy)]biscarbamate](/img/structure/B2685593.png)
![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2685596.png)
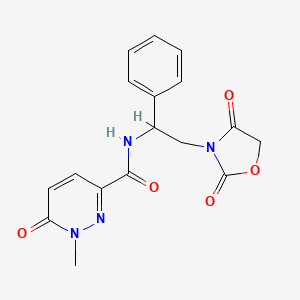
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2685599.png)
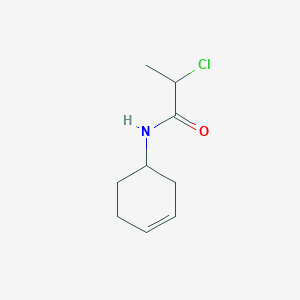
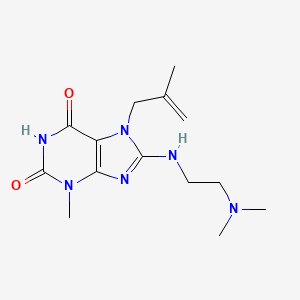
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)
